![molecular formula C21H25N5O3 B2749063 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900281-20-1](/img/structure/B2749063.png)
3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound with significant potential in various fields of science. It combines a diverse array of functional groups, offering unique chemical and physical properties. This compound's structural complexity allows for interesting interactions in chemical reactions and biological systems.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with purine derivatives, which are then modified through a series of chemical reactions.
Step-by-Step Synthesis:
Initial alkylation of purine core to introduce methyl groups.
Introduction of the methoxyethyl group via etherification.
Phenethyl group attachment through a Friedel-Crafts alkylation.
Final cyclization to form the imidazo[2,1-f]purine structure.
Industrial Production Methods:
Scale-up synthesis involves optimizing reaction conditions like temperature, pressure, and catalyst concentration.
Use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions at the phenethyl group, forming aldehyde or carboxylic acid derivatives.
Reduction: Reduction typically targets the imidazole ring, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, allowing for diverse functionalization.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Employs reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Involves nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed:
Oxidized phenethyl derivatives.
Reduced imidazole ring structures.
Substituted methoxyethyl derivatives.
Chemistry:
Used as a starting material for synthesizing other heterocyclic compounds.
Employed in studies of reaction mechanisms and catalysis.
Biology:
Investigated for its potential as an antimicrobial agent due to its unique structure.
Studied for interactions with DNA and proteins, revealing potential as a molecular probe.
Medicine:
Explored for anticancer properties, targeting specific pathways in cancer cells.
Evaluated for anti-inflammatory effects in various models.
Industry:
Used in the formulation of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione varies with its application:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: Impacts signal transduction pathways, such as those involving kinases and phosphatases.
相似化合物的比较
1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
3-(2-hydroxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Uniqueness:
The presence of the methoxyethyl group differentiates it from similar compounds, affecting its solubility and reactivity.
Unique imidazo[2,1-f]purine scaffold provides distinct biological activities compared to other purine derivatives.
This compound’s versatility and potential make it a fascinating subject for ongoing research in multiple disciplines. Fascinated yet?
属性
IUPAC Name |
2-(2-methoxyethyl)-4,7,8-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(23(3)21(28)25(19(17)27)12-13-29-4)22-20(26)24(14)11-10-16-8-6-5-7-9-16/h5-9H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFGRGCHKOLVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one](/img/structure/B2748980.png)
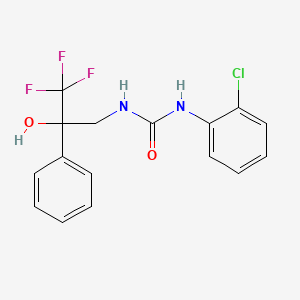
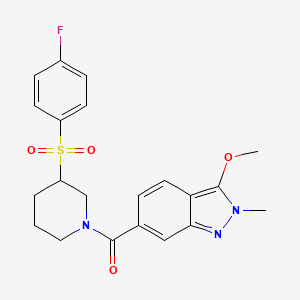
![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2748985.png)
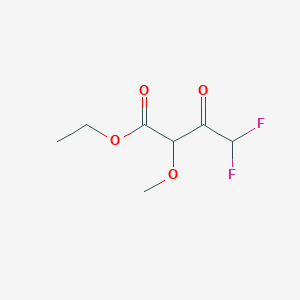
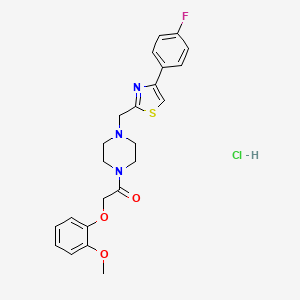
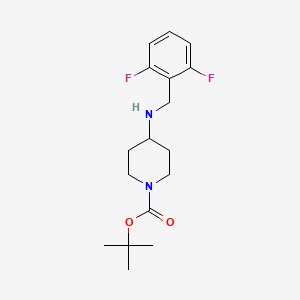
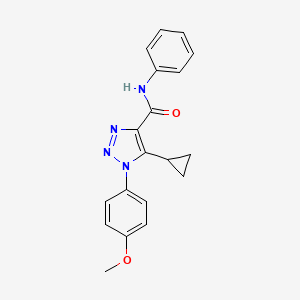
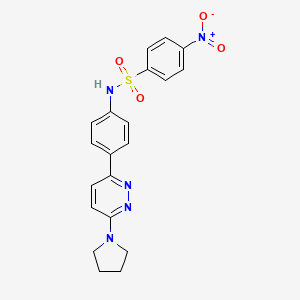
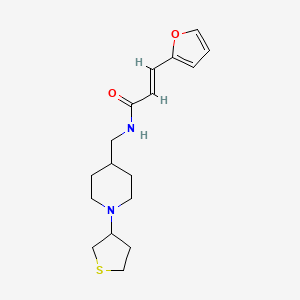
![3-(4-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2748992.png)
![N-{[4-(2,5-dimethylphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2748997.png)
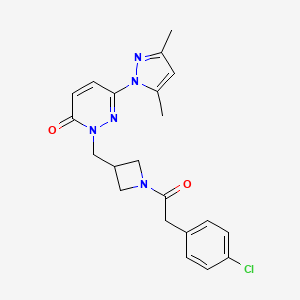
![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/new.no-structure.jpg)
